Z-Thr-OH

Overview

Description

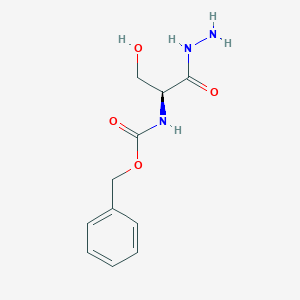

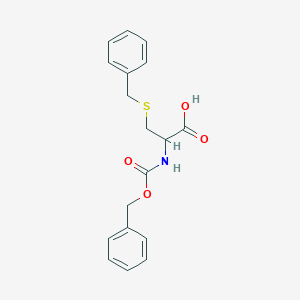

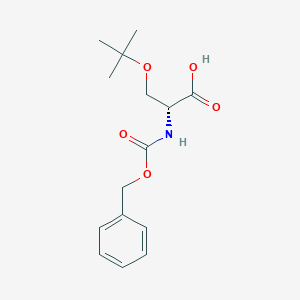

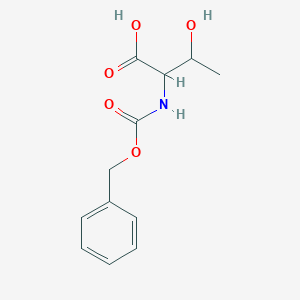

Z-Thr-OH, also known as N-Cbz-L-threonine, Z-L-Threonine, or L-Threonine, N-[(phenylmethoxy)carbonyl]-, is a compound with the molecular formula C12H15NO5 . It has a molecular weight of 253.25 g/mol . The IUPAC name for this compound is (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid .

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, it’s worth noting that the compound is commercially available and used in laboratory settings .

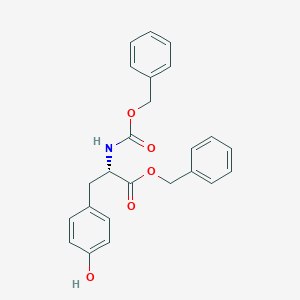

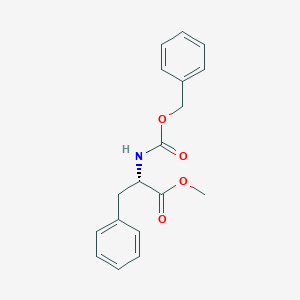

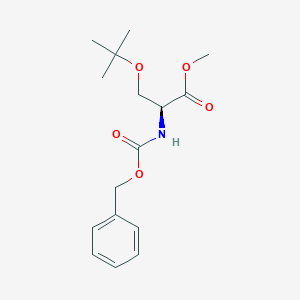

Molecular Structure Analysis

This compound has a complex molecular structure. The InChI string representation of its structure is InChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)/t8-,10+/m1/s1 . This indicates the presence of different functional groups in the molecule, including a carboxyl group, an amine group, and a phenyl group.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.25 g/mol . The compound is stable under basic conditions and has a computed XLogP3-AA value of 0.8, indicating its partition coefficient .

Scientific Research Applications

Surface Composition of ZnO Nanorods : Yang et al. (2010) investigated the surface composition of ZnO nanorods arrays, highlighting the role of OH bonds in facilitating surface recombination. This study may provide insight into the surface chemistry of hydroxide compounds in nanomaterials (Yang et al., 2010).

Crystal Structure of Zr(OH)2(NO3)2 : Bénard et al. (1991) detailed the crystal structure of Zr(OH)2(NO3)2, determined from X-ray powder diffraction data. Understanding such structures can be crucial for applications involving similar hydroxide materials (Bénard et al., 1991).

Zirconium Hydroxide for Chemical Warfare Agent Decomposition : Balow et al. (2017) discussed the use of Zirconium hydroxide (Zr(OH)4) for the decomposition of chemical warfare agents, highlighting its effectiveness under various environmental conditions (Balow et al., 2017).

Zinc Oxide Photocatalysis and Zn(OH)2 : Kumar & Rao (2015) reviewed the use of zinc oxide in photocatalysis, discussing the limitations posed by the formation of Zn(OH)2 during photocatalytic reactions and strategies to enhance performance (Kumar & Rao, 2015).

Zinc and Cadmium Complexation of L-Threonine : Boles et al. (2019) explored the binding interactions between threonine and metals like zinc and cadmium, which could be relevant for understanding the behavior of Z-Thr-OH in similar contexts (Boles et al., 2019).

Safety and Hazards

Z-Thr-OH is used as a laboratory chemical . It is recommended to avoid dust formation and breathing vapors, mist, or gas. In case of contact with skin or eyes, it should be washed off with plenty of water .

Mechanism of Action

Target of Action

Z-Thr-OH, also known as N-Carbobenzyloxy-L-threonine, is a compound that primarily targets the thyroid hormone receptors (THRs) in the body . THRs are crucial for the regulation of various physiological functions, including energy homeostasis . They are differentially expressed in different target tissues and are developmentally regulated .

Mode of Action

This compound interacts with its targets, the THRs, by binding to them . This binding changes the conformation of the ligand-binding domain of the THRs, favoring the recruitment of transcription coactivators on chromatin at the expense of corepressors . This interaction between this compound and THRs leads to changes in the transcriptional activity of the receptors .

Biochemical Pathways

The interaction of this compound with THRs affects several biochemical pathways. One of the key pathways influenced is the thyroid hormone signaling pathway . This pathway is crucial for various physiological processes, including growth, differentiation, development, and metabolic homeostasis . The activation of this pathway by this compound leads to downstream effects such as the regulation of gene expression .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, play a significant role in its bioavailability . These properties determine how the compound is taken up by the body, how it is distributed to its target sites, how it is metabolized, and how it is eliminated from the body . The ADME properties of this compound can influence its efficacy and safety .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its interaction with THRs and the subsequent changes in gene expression . This can lead to various physiological effects, including changes in growth, differentiation, development, and metabolic homeostasis . The specific effects can depend on the tissue and the specific THR isoforms expressed in that tissue .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as light, temperature, and pollution could potentially alter the DNA and gene expression, thereby influencing the action of this compound . Furthermore, contaminants and changing environmental conditions such as climate change could potentially affect the action of this compound .

properties

IUPAC Name |

(2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)/t8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJUIRDNBFZGQN-SCZZXKLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173394 | |

| Record name | N-((Benzyloxy)carbonyl)-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19728-63-3 | |

| Record name | Z-Thr-OH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19728-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((Benzyloxy)carbonyl)-L-threonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019728633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((Benzyloxy)carbonyl)-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(benzyloxy)carbonyl]-L-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

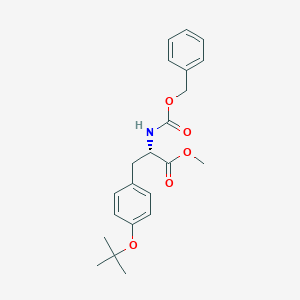

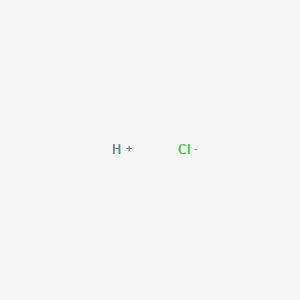

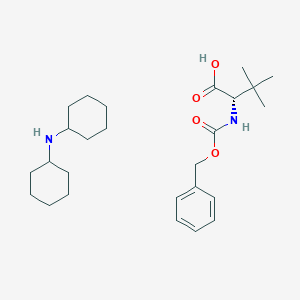

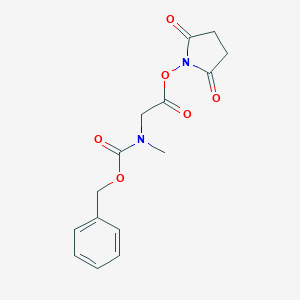

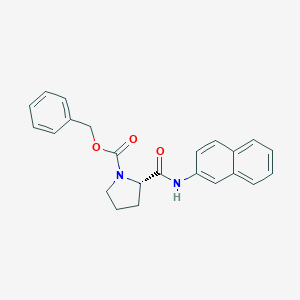

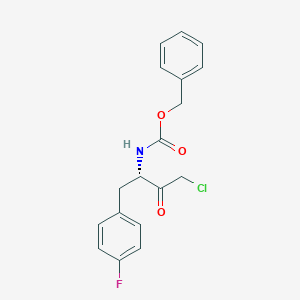

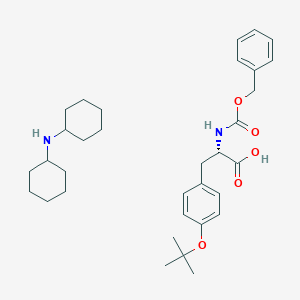

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.